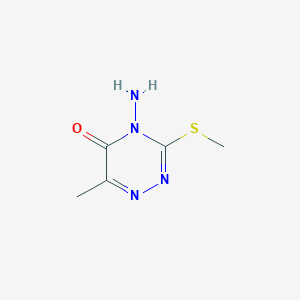

4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one

Descripción

Propiedades

IUPAC Name |

4-amino-6-methyl-3-methylsulfanyl-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4OS/c1-3-4(10)9(6)5(11-2)8-7-3/h6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWGENIBCSVSNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172173 | |

| Record name | 1,2,4-Triazin-5(4H)-one, 4-amino-6-methyl-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18826-96-5 | |

| Record name | 1,2,4-Triazin-5(4H)-one, 4-amino-6-methyl-3-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018826965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Triazin-5(4H)-one, 4-amino-6-methyl-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

4-Amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, commonly known as Metribuzin, is a triazine herbicide widely used in agriculture for weed control. Its chemical structure comprises a triazine ring with amino and methylthio functional groups, which contribute to its biological activity. This article explores the biological activity of Metribuzin, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Chemical Formula : CHNOS

- Molecular Weight : 172.21 g/mol

- CAS Number : 18826-96-5

Metribuzin functions primarily as a photosynthesis inhibitor. It disrupts the electron transport chain in photosystem II, leading to the generation of reactive oxygen species (ROS) and ultimately causing plant cell death. The herbicide's selectivity is attributed to its higher affinity for the photosynthetic machinery of susceptible plants compared to non-target species.

Herbicidal Activity

Metribuzin is effective against a broad spectrum of annual weeds and some perennial species. Its application leads to significant reductions in weed biomass and seed production.

| Weed Species | Efficacy (%) | Application Rate (kg/ha) |

|---|---|---|

| Amaranthus retroflexus | 90 | 1.0 |

| Chenopodium album | 85 | 1.0 |

| Setaria viridis | 75 | 0.8 |

Cytotoxic Activity

Recent studies have investigated the cytotoxic effects of Metribuzin on various cancer cell lines. The compound has shown potential in inducing apoptosis and cell cycle arrest in certain cancer types.

- In Vitro Studies :

- Metribuzin was tested against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.

- The IC values were determined using MTT assays.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 12 | Induces G0/G1 arrest |

| MCF-7 | 15 | Induces apoptosis via ROS generation |

| HeLa | 20 | Cell cycle arrest at G2/M phase |

- Apoptosis Induction :

- Flow cytometry analysis revealed that treatment with Metribuzin resulted in increased sub-G1 populations, indicating apoptosis.

- The compound was shown to activate caspases involved in apoptotic pathways.

Agricultural Applications

In agricultural settings, Metribuzin has been extensively studied for its efficacy in controlling weed populations in crops such as potatoes and soybeans. Field trials demonstrated that Metribuzin effectively reduced weed competition and improved crop yields.

Environmental Impact

Research has also focused on the environmental persistence and degradation pathways of Metribuzin. Studies indicate that under aerobic conditions, Metribuzin degrades into less toxic metabolites, which are less harmful to non-target organisms.

Aplicaciones Científicas De Investigación

Herbicidal Activity

The compound is primarily recognized for its herbicidal properties. It belongs to the class of triazine herbicides, which are widely used to control a variety of weeds in agricultural settings. The mechanism often involves inhibiting photosynthesis in target plants, leading to their death while being relatively safe for crops.

Case Study: Metamitron

A related compound, metamitron (4-amino-6-phenyl-3-methyl-1,2,4-triazin-5(4H)-one), has been extensively studied for its herbicidal efficacy. Research indicates that compounds derived from this chemical framework exhibit strong herbicidal activity against various weeds while maintaining a favorable safety profile for crops like sugar beets and potatoes .

Anticancer Potential

Recent studies have explored the anticancer potential of triazine derivatives, including 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one. These compounds have shown cytotoxic activity against several cancer cell lines.

Research Findings

A study on 4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides demonstrated that triazine derivatives can induce apoptosis in cancer cells such as HCT-116 and HeLa. The IC50 values for these compounds were found to be below 100 μM, indicating significant anticancer activity .

Photodegradation Studies

The environmental stability of triazine compounds is crucial for assessing their ecological impact. Research on the photodegradation of metamitron suggests that these compounds can degrade under UV light when adsorbed onto titanium dioxide surfaces. This property is essential for understanding their environmental fate and potential toxicity to non-target organisms .

Data Table: Summary of Applications

| Application Area | Description | Notable Compounds |

|---|---|---|

| Agricultural | Herbicide effective against various weeds | Metamitron (related compound) |

| Medicinal Chemistry | Anticancer activity against multiple cancer cell lines | 4-chloro-N-(5-aryl) derivatives |

| Environmental Chemistry | Stability and degradation studies under environmental conditions | Metamitron |

Comparación Con Compuestos Similares

Structural Modifications and Key Derivatives

Triazinone derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of AMMSTO with its analogs:

Physicochemical and Environmental Properties

- Solubility : Metribuzin’s solubility is reported inconsistently: 1.22 mg/L in vs. 1200 ppm (~1200 mg/L) in . This discrepancy may arise from differences in experimental conditions (e.g., temperature, solvent) .

- Persistence : Metribuzin degrades via microbial and chemical pathways, with half-life variability linked to soil type and climate . Data for AMMSTO’s environmental behavior are lacking, necessitating further study.

- Bioactivity: Metribuzin inhibits photosynthesis by binding to the D1 protein in plants . Acylhydrazone derivatives of metribuzin show reduced crop toxicity while maintaining herbicidal efficacy . Triazinones with tert-butyl groups (e.g., 4-amino-6-(tert-butyl)-3-mercapto derivatives) exhibit antimicrobial activity against Gram-positive bacteria .

Métodos De Preparación

Formation of Acyl Cyanide Intermediate

The reaction begins with acetyl cyanide (CH₃COCN), which reacts with a carboxylic anhydride (e.g., acetic anhydride) in the presence of a strong acid (e.g., concentrated H₂SO₄) to form a reactive β-keto acyl cyanide intermediate. This step, conducted at 0–100°C, ensures the formation of a stable electrophilic species for subsequent cyclization.

Example Conditions

| Reagent | Molar Ratio | Temperature | Time | Yield |

|---|---|---|---|---|

| Acetyl cyanide | 1.0 eq | 20–25°C | 2 h | 85% |

| Acetic anhydride | 2.0 eq | |||

| H₂SO₄ (conc.) | Catalytic |

The intermediate is typically used in situ without isolation due to its instability.

Condensation with Thiocarbohydrazide

The β-keto acyl cyanide intermediate is condensed with thiocarbohydrazide (NH₂-NH-CS-NH-NH₂) in aqueous or aqueous-alcoholic media under acidic conditions (e.g., HCl or H₂SO₄). This step forms 4-amino-6-methyl-3-mercapto-1,2,4-triazin-5(4H)-one via cyclodehydration.

Optimized Protocol

The mercapto intermediate precipitates as crystalline solids upon cooling and is isolated via filtration.

Methylation of Mercapto Intermediate

The final step involves alkylating the mercapto group using methylating agents (e.g., methyl iodide or bromide) in the presence of a base (e.g., NaOH).

Methylation Conditions

| Parameter | Value |

|---|---|

| Methylating agent | Methyl iodide (1.2 eq) |

| Base | NaOH (2.0 eq) |

| Solvent | Water |

| Temperature | 0–50°C |

| Time | 1–5 hours |

| Yield | 90–98% |

This step proceeds via nucleophilic substitution, replacing the thiol proton with a methyl group.

Alternative Methods Using β-Diketones

An alternative route employs β-diketones (e.g., 3-oxobutanoic acid) condensed with thiocarbohydrazide. This method bypasses the acyl cyanide intermediate but requires stringent control of reaction stoichiometry.

Representative Procedure

-

React 3-oxobutanoic acid with thiocarbohydrazide in HCl(aq) at 95–100°C for 3 hours.

-

Isolate the mercapto-triazinone intermediate (yield: 95.3%).

Comparative Analysis of Methods

Yield and Purity

| Method | Intermediate Yield | Final Product Yield | Purity |

|---|---|---|---|

| Acyl cyanide route | 85% | 95% | ≥97% |

| β-Diketone route | 95% | 90% | ≥95% |

The acyl cyanide route offers higher final product purity, while the β-diketone method excels in intermediate yields.

Scalability and Cost

-

Acyl cyanide route : Requires handling reactive intermediates (e.g., acetyl cyanide), increasing operational costs.

-

β-Diketone route : Uses stable, commercially available reagents, favoring industrial-scale production.

Challenges and Optimization Strategies

Side Reactions

Q & A

Q. What analytical methods are validated for quantifying metribuzin and its degradation products in soil and water samples?

To ensure accurate quantification, high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for soil extracts, while gas chromatography-mass spectrometry (GC-MS) is preferred for water samples due to its sensitivity to trace residues. The U.S. FDA’s Pesticide Analytical Manual outlines multiresidue methods using C18 columns for HPLC and electron capture detectors for GC-MS . For degradation products like 4-amino-6-tert-butyl-1,2,4-triazin-3,5-dione, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with ion trap systems improves specificity .

Q. How should researchers design experiments to evaluate metribuzin’s herbicidal efficacy across variable soil conditions?

Controlled trials should incorporate:

- Soil type variations : Test loamy, sandy, and clay soils with organic matter content ranging from 1% to 5%.

- pH gradients : Adjust soil pH from 5.0 to 7.5 to assess ionizable functional group interactions.

- Dose-response curves : Apply metribuzin at 0.5–2.0 kg/ha, monitoring weed biomass reduction (%) and crop phytotoxicity (e.g., chlorophyll content in non-target plants) .

Q. What standard protocols exist for assessing acute toxicity of metribuzin in aquatic organisms?

Follow OECD Test Guidelines:

- Daphnia magna : 48-hour EC₅₀ tests under static conditions (0.1–10 mg/L metribuzin).

- Algal growth inhibition : Pseudokirchneriella subcapitata exposed to 0.05–5 mg/L for 72 hours.

- Data normalization : Include positive controls (e.g., potassium dichromate) and adjust for dissolved organic carbon content .

Advanced Research Questions

Q. What synthetic routes optimize the production of metribuzin derivatives for anticancer or antimicrobial applications?

Microwave-assisted synthesis under solvent-free conditions enhances reaction efficiency for derivatives like 4-amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one. Key parameters:

Q. How can contradictory data on metribuzin’s environmental degradation pathways be resolved?

Conflicting reports on degradation products (e.g., 6-t-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one vs. diketo metabolites) arise from soil microbial diversity and redox conditions. Mitigation strategies:

- Isotope labeling : Use ¹⁴C-labeled metribuzin to track degradation intermediates via autoradiography.

- Long-term monitoring : Extend soil incubation to >400 days post-application to capture slow mineralization .

- Meta-analysis : Compare data from temperate (20°C) vs. tropical (30°C) climates to model hydrolysis rates.

Q. What genetic markers are associated with metribuzin tolerance in non-target plant species?

In Glycine soja (wild soybean), tolerance is linked to:

- Herbicide detoxification : Cytochrome P450 monooxygenase (CYP81Q1) overexpression.

- Target-site mutation : psbA gene polymorphisms reducing binding affinity to photosystem II.

Experimental validation involves: - QTL mapping : Use F₂ populations from tolerant × susceptible crosses.

- RNA-seq : Identify differentially expressed genes in root tissues post-exposure .

Methodological Challenges and Solutions

Q. How to address inconsistencies in metribuzin’s soil adsorption coefficients (Koc)?

Reported Koc values range from 20–200 mL/g due to organic carbon heterogeneity. Standardize protocols by:

Q. What advanced computational models predict metribuzin’s environmental fate?

The Pesticide Root Zone Model (PRZM) integrates:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.